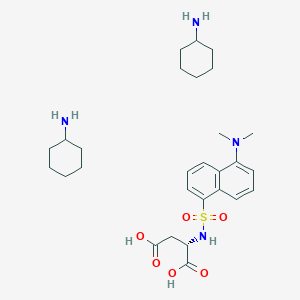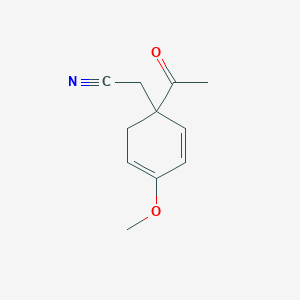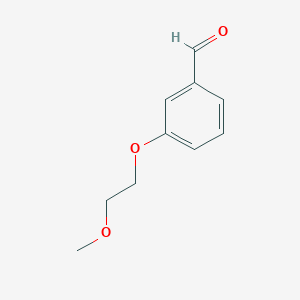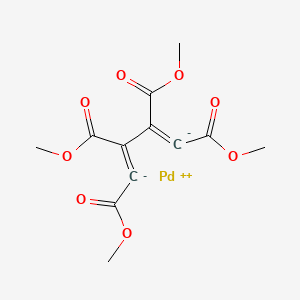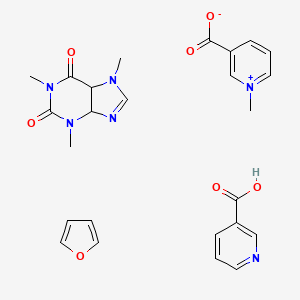
4-(4-Isocyanatophenyl)-2-methyl-1,3-thiazole
Vue d'ensemble
Description
Isocyanates are a family of highly reactive, low molecular weight chemicals. They are widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers, and are increasingly used in the automobile industry, autobody repair, and building insulation materials .
Synthesis Analysis
The synthesis of related compounds involves various methodologies, including palladium-catalyzed oxidative carbonylation and cyclization reactions . For example, bio-based thermoplastic polyurethanes (TPUs) have been synthesized using bio-derived compounds such as propane-1,3-diol (PDO) as a chain extender .Molecular Structure Analysis
The molecular structures of synthesized compounds are often characterized using single-crystal X-ray analysis, revealing intricate details about their geometry.Chemical Reactions Analysis
Chemical reactions involving isocyanate groups often lead to the formation of polymers or other complex molecular architectures .Physical And Chemical Properties Analysis
The physical properties of materials derived from isocyanate-based compounds are crucial for their application in various fields . The chemical properties of isocyanate-containing compounds, such as reactivity, polymerization behavior, and interactions with other molecules, are fundamental to their utility in creating advanced materials.Applications De Recherche Scientifique
Synthetic Organic Chemistry and Heterocycle Synthesis
Research demonstrates the utility of thiazole derivatives in the synthesis of a wide variety of heterocyclic compounds, which are integral to the development of pharmaceuticals, agrochemicals, and organic materials. For instance, the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylenes yields a range of heterocycles, such as 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives, showcasing the versatility of thiazole compounds in synthesizing complex heterocyclic structures (Shibuya, 1984).
Materials Science and Corrosion Inhibition
Thiazoles are also significant in materials science, particularly in the development of corrosion inhibitors for metals. A study on the synthesis and corrosion inhibition ability of thiazoles on copper surfaces in acidic environments highlights their potential as effective corrosion inhibitors. These inhibitors show about 90% efficiency at optimum concentrations, indicating that thiazole derivatives can serve as potent materials for protecting metals against corrosion (Farahati et al., 2019).
Pharmacology and Drug Development
Moreover, thiazole derivatives exhibit a broad range of biological activities, including antimicrobial and anticancer properties. The synthesis of new thiazole compounds and their structural elucidation, followed by evaluations of their antimicrobial activity, provide a foundation for the development of new therapeutic agents. Certain thiazole derivatives have shown high antimicrobial activity, surpassing standard antibiotics, which underscores their potential in treating various bacterial and fungal infections (Althagafi et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-isocyanatophenyl)-2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c1-8-13-11(6-15-8)9-2-4-10(5-3-9)12-7-14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGJJMLYVNMJHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428196 | |
| Record name | 4-(4-isocyanatophenyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
857283-94-4 | |
| Record name | 4-(4-Isocyanatophenyl)-2-methylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857283-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-isocyanatophenyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








